![molecular formula C11H12ClNO5 B2782492 2-[(氯乙酰)氨基]-4,5-二甲氧基苯甲酸 CAS No. 219527-54-5](/img/structure/B2782492.png)

2-[(氯乙酰)氨基]-4,5-二甲氧基苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

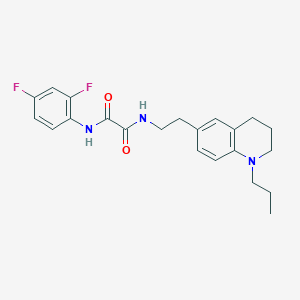

The compound “2-[(Chloroacetyl)amino]-4,5-dimethoxybenzoic acid” is a chemical compound with a molecular weight of 273.67 . It is also known as 2-(2-chloroacetamido)benzoic acid .

Synthesis Analysis

The synthesis of compounds similar to “2-[(Chloroacetyl)amino]-4,5-dimethoxybenzoic acid” often involves reactions with acyl chlorides . For instance, the reaction between ethanoyl chloride and amines is a common method for synthesizing related compounds .Molecular Structure Analysis

The molecular structure of “2-[(Chloroacetyl)amino]-4,5-dimethoxybenzoic acid” can be represented by the InChI code: 1S/C9H8ClNO3/c10-5-8(12)11-7-4-2-1-3-6(7)9(13)14/h1-4H,5H2,(H,11,12)(H,13,14) .Chemical Reactions Analysis

The compound “2-[(Chloroacetyl)amino]-4,5-dimethoxybenzoic acid” can participate in various chemical reactions. For instance, it can react with proteins via a unique multistep mechanism involving a nucleophilic attack on the carbon atom by the lone pair on the nitrogen atom in the ethylamine .Physical and Chemical Properties Analysis

The compound “2-[(Chloroacetyl)amino]-4,5-dimethoxybenzoic acid” is a solid at room temperature . More detailed physical and chemical properties are not available in the search results.科学研究应用

合成和生物活性

2-[(氯乙酰)氨基]-4,5-二甲氧基苯甲酸是一种参与各种化学合成和生物学研究的化合物。它作为 N-取代-3-氯-2-氮杂环丁酮合成中的中间体,对一系列微生物(包括金黄色葡萄球菌、枯草芽孢杆菌、铜绿假单胞菌和大肠杆菌)表现出良好至中等的抗菌活性。这些化合物也因其抗真菌活性而被探索,尽管它们对所测试的真菌种类没有表现出显着的活性 (Chavan & Pai, 2007)。

非天然氨基酸模拟物和 β-片状氢键二聚体

另一个研究途径涉及创建模拟三肽 β 链的非天然氨基酸,有助于形成 β 片状氢键二聚体。这对肽合成技术的发展很重要,并且可能影响蛋白质折叠和结构的研究 (Nowick et al., 2000)。

抗炎应用

使用 2-[(氯乙酰)氨基]-4,5-二甲氧基苯甲酸合成的 5-取代苯并[b]噻吩衍生物显示出有效的抗炎活性。这突出了其在开发新的抗炎药中的潜在用途,展示了该化合物在药物化学中的重要性 (Radwan, Shehab, & El-Shenawy, 2009)。

固态化学和卤素键

对相关化合物(如 2-氯-4-硝基苯甲酸)的分子盐和共晶的研究强调了卤素键在晶体工程中与氢键一起的作用。这一研究领域与设计具有特定物理性质的新材料有关,表明 2-[(氯乙酰)氨基]-4,5-二甲氧基苯甲酸在固态化学和材料科学中的更广泛适用性 (Oruganti 等人,2017)。

安全和危害

作用机制

Target of Action

A related compound, lidocaine, is known to act as a local anesthetic by blocking sodium channels in neurons

Mode of Action

The exact mode of action of 2-[(Chloroacetyl)amino]-4,5-dimethoxybenzoic acid is currently unknown. It is known that chloroacetyl groups can react with cysteine residues in proteins, forming covalent bonds . This could potentially lead to changes in protein function, but the specific interactions and resulting changes would depend on the protein targets of the compound.

属性

IUPAC Name |

2-[(2-chloroacetyl)amino]-4,5-dimethoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO5/c1-17-8-3-6(11(15)16)7(4-9(8)18-2)13-10(14)5-12/h3-4H,5H2,1-2H3,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIWBQNHBYOKMFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)O)NC(=O)CCl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2782409.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2782417.png)

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide](/img/structure/B2782420.png)

![4-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2782422.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-phenyl-1H-pyrrole-2-sulfonamide](/img/structure/B2782424.png)

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypyrrolidin-3-yl)-2,2-difluoroacetic acid](/img/structure/B2782432.png)